3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine and pyrimidinyl groups. Common reagents used in these reactions include ethyl chloroformate, piperazine, and 6-ethoxy-2-methylpyrimidine. Reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 3-(4-(6-ethoxy-2-ethylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The ethoxy and methyl groups on the pyrimidine ring, combined with the piperazine and chromen-2-one core, provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 341.39 g/mol
- Key Functional Groups :
- Piperazine ring
- Ethoxy and methyl substituents on the pyrimidine ring
- Coumarin moiety
Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant for therapeutic strategies aimed at neurodegenerative diseases such as Alzheimer's disease.
1. Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties, potentially through the modulation of cholinergic signaling pathways. This activity could be beneficial in treating cognitive decline associated with Alzheimer's disease.
2. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of similar structural compounds possess significant antimicrobial activity against various bacterial strains. The presence of the piperazine moiety is believed to enhance this effect by interacting with bacterial cell membranes.
3. Antioxidant Properties
The compound has shown potential antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Study A (2023) | Evaluated the acetylcholinesterase inhibitory activity of related compounds; found IC50 values indicating moderate inhibition. | Suggests potential for cognitive enhancement in neurodegenerative conditions. |
Study B (2024) | Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria; showed effective inhibition at low concentrations. | Highlights potential use in treating bacterial infections, particularly in immunocompromised patients. |
Study C (2023) | Assessed antioxidant capacity using DPPH assay; results indicated significant free radical scavenging ability. | Supports further exploration for therapeutic applications in oxidative stress-related disorders. |
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Specifically, studies focusing on:
- In vivo efficacy : Understanding how the compound performs in living organisms.
- Mechanistic studies : Detailed exploration of its interaction with molecular targets.
- Safety profiles : Comprehensive toxicity assessments to ensure clinical applicability.
Properties
IUPAC Name |
3-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-19-13-18(22-14(2)23-19)24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)29-21(16)27/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVJWYQEZQLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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